![molecular formula C13H7FN4OS B12500244 7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is known for its unique chemical structure, which includes a thieno ring fused with a triazolo and pyrimidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the aromatic ring .
Applications De Recherche Scientifique
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flubrotizolam: A thienotriazolodiazepine derivative with sedative and anxiolytic effects.
Deschloroclotizolam: Another compound in the same class with similar pharmacological properties.
Uniqueness
7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific chemical structure, which imparts distinct biological activities. Its combination of thieno, triazolo, and pyrimidinone moieties sets it apart from other similar compounds, potentially offering unique therapeutic benefits .
Propriétés
Formule moléculaire |
C13H7FN4OS |
|---|---|
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
10-(4-fluorophenyl)-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C13H7FN4OS/c14-8-3-1-7(2-4-8)9-5-20-11-10(9)15-6-18-12(11)16-17-13(18)19/h1-6H,(H,17,19) |
Clé InChI |
CQXOJSLCVHIZNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NNC4=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-({4-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500166.png)
![ethyl 2-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12500172.png)
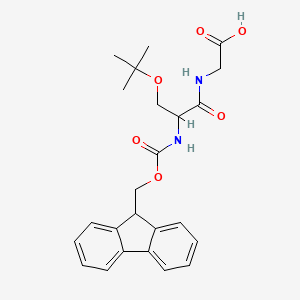
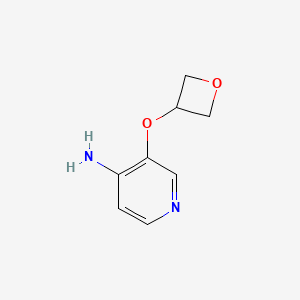

![2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide](/img/structure/B12500189.png)
![4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B12500193.png)
![4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B12500200.png)
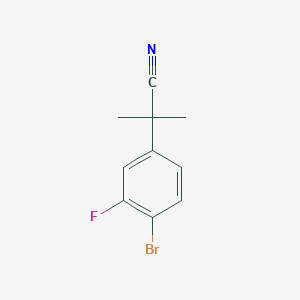
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B12500230.png)
![3-[2-(Pyridin-3-YL)piperidin-1-YL]propanenitrile](/img/structure/B12500236.png)
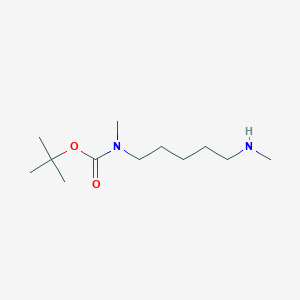
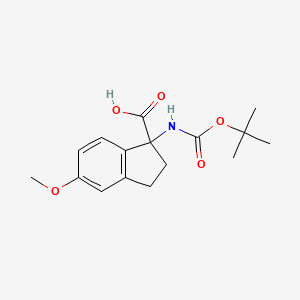
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
